molecular formula C17H17NO2 B14713297 N-(3-Oxo-1-phenylbutan-2-yl)benzamide CAS No. 21709-69-3

N-(3-Oxo-1-phenylbutan-2-yl)benzamide

Cat. No.: B14713297
CAS No.: 21709-69-3
M. Wt: 267.32 g/mol
InChI Key: BFVFPWRMAFQQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxo-1-phenylbutan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1-phenylbutan-2-yl)benzamide typically involves the reaction of 3-oxo-1-phenylbutan-2-ylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing the reaction mixture to warm to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Oxo-1-phenylbutan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxo-1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1-phenylpropan-2-yl)benzamide
  • N-(2-Hydroxy-3-(3-oxo-3-(1H-tetrazol-5-yl)propanoyl)phenyl)-4-(4-phenylbutoxy)benzamide

Uniqueness

N-(3-Oxo-1-phenylbutan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

21709-69-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(3-oxo-1-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C17H17NO2/c1-13(19)16(12-14-8-4-2-5-9-14)18-17(20)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20)

InChI Key

BFVFPWRMAFQQBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.